![molecular formula C14H16Cl4N2O8PtS B14334035 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate CAS No. 105856-32-4](/img/structure/B14334035.png)
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is a complex organometallic compound that incorporates platinum as a central metal ion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and metal coordination sites makes it a versatile candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate typically involves multi-step organic synthesis followed by metal coordination. The initial steps often include the formation of the organic ligand through reactions such as halogenation, amination, and hydroxylation. The final step involves the coordination of the platinum ion with the organic ligand under controlled conditions, often in the presence of a sulfate source to form the sulfate salt and water to yield the dihydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis reactors and metal coordination facilities. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The platinum ion can undergo reduction reactions, altering its oxidation state.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include quinone derivatives, reduced platinum complexes, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a precursor for synthesizing other complex organometallic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in chemotherapy for its ability to form platinum-DNA adducts that inhibit cancer cell replication.
Industry: Utilized in the development of advanced materials with unique electronic and catalytic properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate involves its interaction with biological macromolecules. The platinum ion can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a simpler structure but similar mechanism of action.
Carboplatin: A derivative of cisplatin with a different leaving group, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a distinct diaminocyclohexane ligand, used in colorectal cancer treatment.
Uniqueness
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is unique due to its complex structure, which allows for multiple modes of interaction with biological targets. Its combination of halogenated phenolic groups and platinum coordination provides a versatile platform for developing new therapeutic agents and materials .
Propiedades
| 105856-32-4 | |
Fórmula molecular |
C14H16Cl4N2O8PtS |
Peso molecular |
709.2 g/mol |
Nombre IUPAC |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate |
InChI |
InChI=1S/C14H12Cl4N2O2.H2O4S.2H2O.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;1-5(2,3)4;;;/h1-4,13-14,21-22H,19-20H2;(H2,1,2,3,4);2*1H2;/q;;;;+2/p-2 |
Clave InChI |
UKVFKRGLLNSVNJ-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.O.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/no-structure.png)
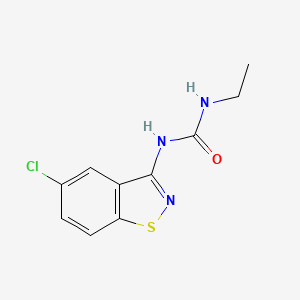
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
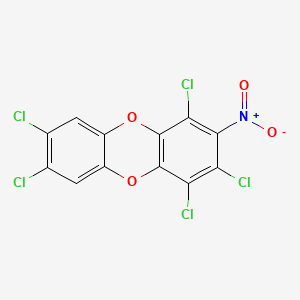

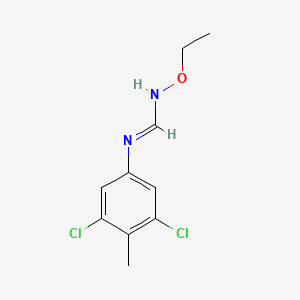
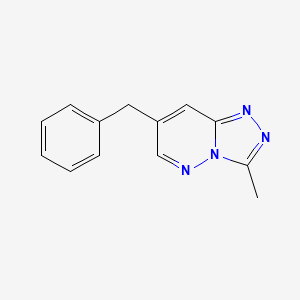
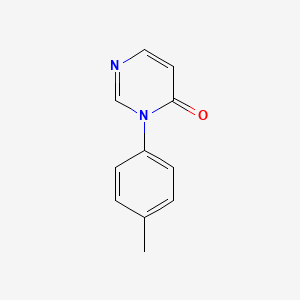

![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
